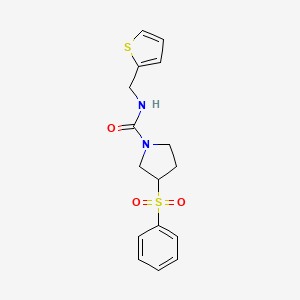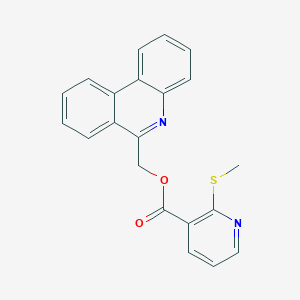
Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate, also known as PPMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPMC is a member of the phenanthridine family, which is known for its diverse biological activities, including antimicrobial, antitumor, and antiviral properties. In
Mécanisme D'action
The mechanism of action of Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate is not fully understood, but studies suggest that it may act by inhibiting various cellular processes, including DNA replication and protein synthesis. Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate has also been shown to induce oxidative stress in cells, leading to cell death.
Biochemical and Physiological Effects
Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial and fungal growth, and the removal of heavy metals from contaminated soil and water. Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate has also been shown to have antioxidant properties, which may contribute to its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate in lab experiments is its diverse biological activities, which make it a useful tool for studying various cellular processes. Another advantage is its relative ease of synthesis, which allows for large-scale production. However, one limitation of using Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate. One direction is the development of more efficient synthesis methods that can produce Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate in larger quantities. Another direction is the exploration of Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate's potential applications in medicine, agriculture, and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate and to determine its potential toxicity in various applications.
Méthodes De Synthèse
Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 2-methylsulfanylpyridine-3-carboxylic acid with phenanthridin-6-ylmethyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate.
Applications De Recherche Scientifique
Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate has also been shown to have antimicrobial properties, with studies reporting its effectiveness against various bacterial and fungal strains. In agriculture, Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate has been studied for its potential use as a pesticide, with studies reporting its effectiveness against various insect pests. In environmental science, Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate has been studied for its ability to remove heavy metals from contaminated soil and water.
Propriétés
IUPAC Name |
phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-26-20-17(10-6-12-22-20)21(24)25-13-19-16-9-3-2-7-14(16)15-8-4-5-11-18(15)23-19/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSFWJFNJJVXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=NC3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid](/img/structure/B2878169.png)

![(Z)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2878173.png)
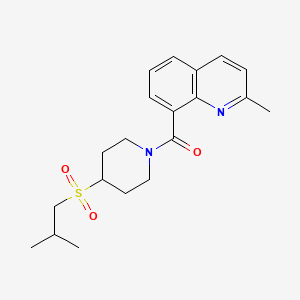

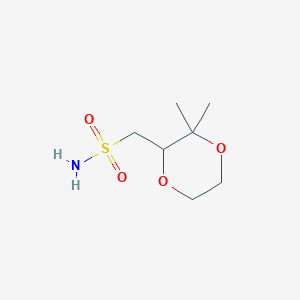
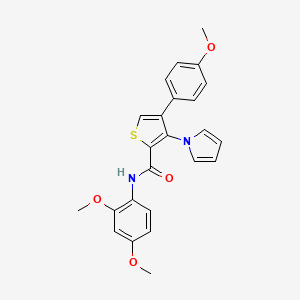
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2878181.png)
![N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2878182.png)
![2-[2-(2-Carboxyphenyl)sulfanylethylsulfanyl]benzoic acid](/img/structure/B2878183.png)
![5-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2878185.png)
![9-(4-chlorophenyl)-2-(3,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2878188.png)
